Mettl3-IN-3
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Overview
Description
Mettl3-IN-3 is a small molecule inhibitor specifically targeting the methyltransferase-like protein 3 (METTL3). METTL3 is a key component of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in RNA modification by catalyzing the methylation of adenine at the N6 position. This modification is involved in various biological processes, including RNA stability, splicing, translation, and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mettl3-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reaction conditions, optimizing the use of raw materials, and implementing purification techniques such as crystallization and chromatography to ensure high purity and yield. The production process also includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Mettl3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carbonyl compounds, while reduction may produce alcohols or amines .
Scientific Research Applications
Mettl3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of METTL3 in RNA methylation and its impact on gene expression.
Biology: Investigated for its effects on cellular processes such as RNA stability, splicing, and translation.
Medicine: Explored as a potential therapeutic agent for diseases where METTL3 is implicated, such as cancer and metabolic disorders.
Industry: Utilized in the development of novel drugs targeting RNA modification pathways
Mechanism of Action
Mettl3-IN-3 exerts its effects by specifically inhibiting the methyltransferase activity of METTL3. It binds to the active site of METTL3, preventing the transfer of the methyl group from S-adenosylmethionine (SAM) to the target RNA. This inhibition disrupts the m6A modification, leading to altered RNA stability, splicing, translation, and degradation. The molecular targets and pathways involved include the METTL3/METTL14 complex and various RNA-binding proteins that recognize m6A-modified transcripts .
Comparison with Similar Compounds
Similar Compounds
STM2457: Another METTL3 inhibitor with a similar mechanism of action, used in cancer research.
STC-15: An orally bioavailable METTL3 inhibitor targeting RNA epigenetics for cancer therapy
Uniqueness
Mettl3-IN-3 is unique in its high specificity and potency for METTL3 inhibition, making it a valuable tool for studying the biological functions of METTL3 and its potential as a therapeutic target. Its distinct chemical structure and binding affinity differentiate it from other METTL3 inhibitors, providing unique insights into the role of RNA methylation in various diseases .
Properties
Molecular Formula |
C26H28BrFN6O2 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
(1R,2S,3R,5R)-3-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-[2-[[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]methyl]-1H-indol-6-yl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C26H28BrFN6O2/c27-17-7-34(24-20(17)23(29)31-12-32-24)19-5-16(21(35)22(19)36)13-1-2-14-3-15(33-18(14)4-13)6-30-11-25-8-26(28,9-25)10-25/h1-4,7,12,16,19,21-22,30,33,35-36H,5-6,8-11H2,(H2,29,31,32)/t16-,19-,21-,22+,25?,26?/m1/s1 |
InChI Key |
WWENYKOMRVJKNM-INZZEXGYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)Br)O)O)C4=CC5=C(C=C4)C=C(N5)CNCC67CC(C6)(C7)F |
Canonical SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)Br)O)O)C4=CC5=C(C=C4)C=C(N5)CNCC67CC(C6)(C7)F |
Origin of Product |
United States |
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